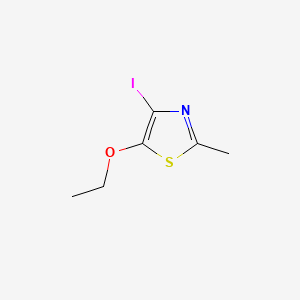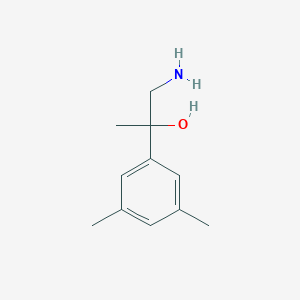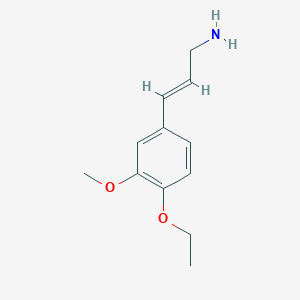
5-Ethoxy-4-iodo-2-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-4-iodo-2-methyl-1,3-thiazole is an organic compound that has recently gained attention in scientific research. It belongs to the thiazole family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4-iodo-2-methyl-1,3-thiazole typically involves the reaction of ethyl iodide with 2-methyl-1,3-thiazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxy-4-iodo-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, ethyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Aplicaciones Científicas De Investigación
5-Ethoxy-4-iodo-2-methyl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-4-iodo-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C6H8INOS |
|---|---|
Peso molecular |
269.11 g/mol |
Nombre IUPAC |
5-ethoxy-4-iodo-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H8INOS/c1-3-9-6-5(7)8-4(2)10-6/h3H2,1-2H3 |
Clave InChI |
NFDPXLXDZSXZMW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=C(S1)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate](/img/structure/B13595659.png)





![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)





